molecular formula C10H12O4 B14619449 1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- CAS No. 58785-70-9

1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-

Cat. No.: B14619449
CAS No.: 58785-70-9
M. Wt: 196.20 g/mol
InChI Key: BTGQBOQBPYWDEC-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- is a spirocyclic compound with a unique structure that includes a spiro-connected oxetane and a carboxylic acid group.

Preparation Methods

The synthesis of 1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- involves several steps. One common method includes the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid is decarboxylated by refluxing with water or a dilute mineral acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are ongoing, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- can be compared with other spirocyclic compounds such as:

    2-Oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid: Similar in structure but lacks the methylene group.

    Spiro[4.5]-2-aza-decan-3-carboxylic acid: Contains a nitrogen atom in the spirocyclic ring.

    Spiro[cyclopropane-1,3’-oxindole]-2-carboxylic acid: Features a cyclopropane ring fused to an oxindole structure.

The uniqueness of 1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- lies in its specific spirocyclic arrangement and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

58785-70-9

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-methylidene-2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C10H12O4/c1-6-7(8(11)12)10(14-9(6)13)4-2-3-5-10/h7H,1-5H2,(H,11,12)

InChI Key

BTGQBOQBPYWDEC-UHFFFAOYSA-N

Canonical SMILES

C=C1C(C2(CCCC2)OC1=O)C(=O)O

Origin of Product

United States

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